REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C([O-])([O-])=O.[K+].[K+].[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1>CC(C)=O>[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][O:9][C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[CH:19][CH:18]=1 |f:1.2.3|
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Name
|
|
Quantity
|
11.91 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
22.68 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
at reflux (5 h)
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
The volatiles were evaporated
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Type
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ADDITION
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Details
|
the residue was diluted in CH2Cl2 (300 mL)
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Type
|
WASH
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Details
|
washed with H2O (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The solid was recrystallized with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(COC2=CC=C(C#N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |